

Application Note: HPLC Analysis of N-Glycans using 2-Aminopyridine (2-AP) Derivatization

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Compound of Interest

Compound Name: 2-Aminopyridine

Cat. No.: B139424

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The glycosylation of proteins is a critical post-translational modification that significantly influences their structure, function, and stability. Characterizing the N-linked glycans attached to therapeutic proteins is therefore essential during biopharmaceutical development and for quality control. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a robust and sensitive method for glycan analysis. However, since native glycans lack a fluorophore, derivatization with a fluorescent tag is necessary.^{[1][2][3]} **2-Aminopyridine** (2-AP) is a widely used fluorescent label that reacts with the reducing end of glycans via reductive amination, enabling highly sensitive detection.^{[4][5]} This application note provides a detailed protocol for the release of N-glycans from glycoproteins, derivatization with 2-AP, sample purification, and subsequent analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection.

Principle of the Method

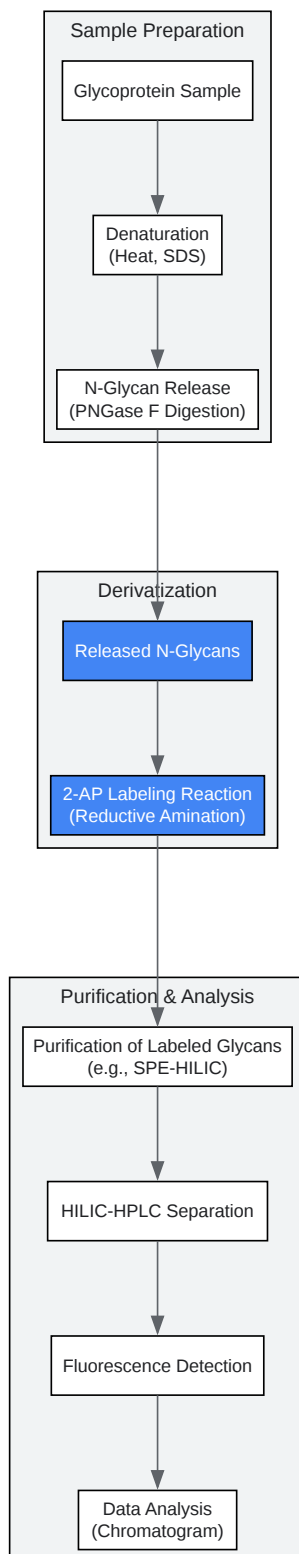
The workflow involves three main stages:

- **N-Glycan Release:** N-glycans are enzymatically cleaved from the glycoprotein backbone using Peptide-N-Glycosidase F (PNGase F).^{[6][7]}

- **2-AP Labeling (Reductive Amination):** The released glycans, which have a free reducing end, are covalently labeled with **2-aminopyridine**. This reaction proceeds in two steps: the primary amine of 2-AP reacts with the aldehyde group of the open-ring form of the glycan to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride (NaCNBH_3) or dimethylamine-borane, to form a stable secondary amine linkage.[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)
- **HPLC Analysis:** The 2-AP labeled glycans are separated by HILIC-HPLC. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent.[\[10\]](#) Glycans are eluted by decreasing the organic solvent concentration, and their separation is based on differences in hydrophilicity. The separated glycans are detected by a fluorescence detector.

Visualized Experimental Workflow

Overall Workflow for 2-AP Glycan Analysis



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Caption: High-level workflow from glycoprotein sample to HPLC data analysis.

Detailed Protocols

Part A: N-Glycan Release using PNGase F (Denaturing Conditions)

This protocol is optimized for the complete release of N-glycans.

Materials:

- Glycoprotein sample (10-100 µg)
- Glycoprotein Denaturing Buffer (e.g., 2% SDS, 1 M β-Mercaptoethanol)[[11](#)]
- PNGase F Enzyme (Peptide-N-Glycosidase F)[[12](#)][[13](#)]
- Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)[[11](#)]
- NP-40 (or similar non-ionic detergent)
- HPLC-grade water
- Heating block

Protocol:

- In a microcentrifuge tube, add up to 50 µg of your glycoprotein sample.
- Add HPLC-grade water to bring the volume to 18 µL.
- Add 2.5 µL of Denaturing Solution (e.g., 2% SDS, 1 M β-Mercaptoethanol).[[11](#)]
- Mix gently and heat the sample at 100°C for 10 minutes to denature the protein.[[12](#)][[13](#)]
- Cool the sample on ice and centrifuge briefly.
- Add 2.5 µL of 15% NP-40. This is critical as SDS inhibits PNGase F activity.[[7](#)][[11](#)]
- Add 25 µL of 2x Reaction Buffer (pH 7.5).[[11](#)]

- Add 1-2 μL of PNGase F enzyme.
- Incubate the reaction at 37°C for 2-4 hours (or overnight for complex glycoproteins).[\[12\]](#)
- The released glycans are now ready for the labeling reaction.

Part B: 2-Aminopyridine (2-AP) Labeling of Released Glycans

This procedure uses reductive amination to attach the 2-AP fluorescent tag.

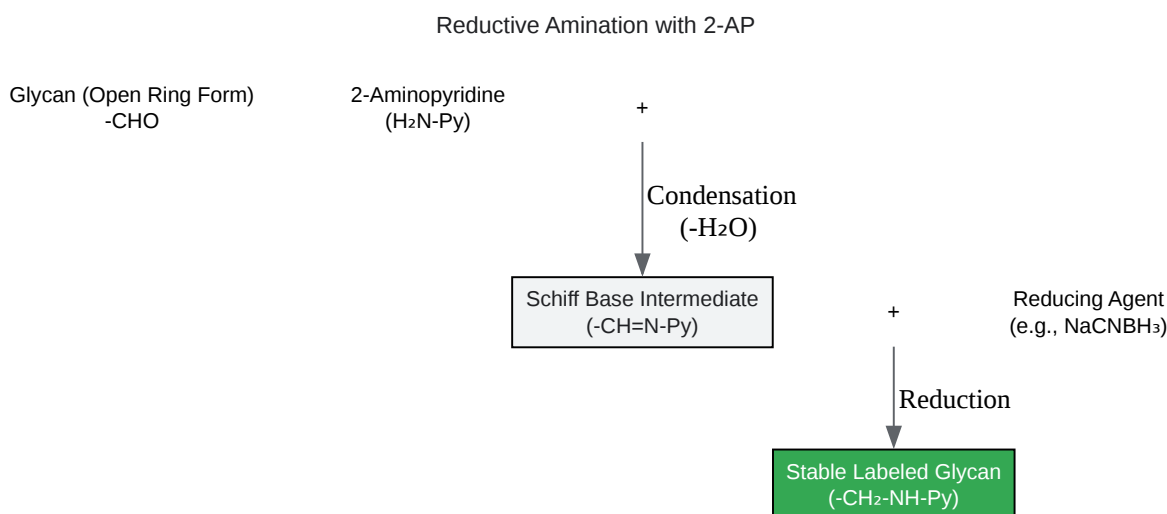
Materials:

- Dried glycan sample (from Part A, lyophilized)
- **2-Aminopyridine (2-AP)**
- Dimethylamine-borane (DMAB) or Sodium Cyanoborohydride (NaCNBH_3)
- Glacial Acetic Acid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Heating block

Protocol:

- Prepare Labeling Solution: Dissolve **2-aminopyridine** and the reducing agent (e.g., NaCNBH_3) in a mixture of DMSO and glacial acetic acid (e.g., 7:3 v/v). Optimal concentrations are reported to be ≥ 0.25 M for the labeling agent and >1 M for the reducing agent.[\[4\]](#) A common preparation involves dissolving 552 mg of **2-aminopyridine** in 0.2 mL of acetic acid.[\[8\]](#)
- Prepare Reducing Solution: A typical reducing solution can be made by dissolving 200 mg of borane-dimethylamine complex in a mixture of 0.08 mL acetic acid and 0.05 mL water.[\[8\]](#)
- Lyophilize the glycan sample from Part A in a conical microtube.

- Add 20 μL of the coupling reagent (2-AP in acetic acid) to the dried glycans.
- Mix thoroughly and incubate at 90°C for 60 minutes.[8]
- Cool the mixture, then add 70 μL of the reducing reagent solution.[8]
- Incubate at 80°C for 35-40 minutes.[8] The sample now contains 2-AP labeled glycans and excess reagents.



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Caption: The chemical process of labeling a glycan with **2-aminopyridine**.

Part C: Purification of 2-AP Labeled Glycans

Removing excess 2-AP and other reagents is crucial for clean chromatography.[1][2] Solid-Phase Extraction (SPE) using a HILIC mechanism is a common and effective method.[14]

Materials:

- HILIC SPE cartridge or 96-well plate

- Acetonitrile (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- Vacuum manifold or centrifuge

Protocol:

- **Conditioning:** Condition the HILIC SPE sorbent by washing with 1 mL of HPLC-grade water.
- **Equilibration:** Equilibrate the sorbent with 1 mL of 85% ACN / 15% water.
- **Sample Loading:** Dilute the labeling reaction mixture with ACN to a final concentration of ~85% ACN. Load the diluted sample onto the SPE cartridge. The hydrophilic glycans will be retained, while the more hydrophobic excess label will pass through.
- **Washing:** Wash the sorbent with 2-3 volumes of 85% ACN / 0.1% TFA to remove any remaining unbound reagents and salts.
- **Elution:** Elute the purified 2-AP labeled glycans with 1-2 mL of 50% ACN / 50% water (or an aqueous buffer like 50 mM ammonium formate).
- **Dry Down:** Lyophilize or dry the eluted sample in a vacuum concentrator. Reconstitute in a small volume (50-100 μ L) of injection solvent (e.g., 70% ACN) for HPLC analysis.

Part D: HILIC-HPLC Analysis

Instrumentation & Columns:

- **HPLC/UPLC System:** A system equipped with a fluorescence detector (FLD).
- **Column:** A HILIC column, typically with an amide-based stationary phase (e.g., Waters ACQUITY UPLC BEH Glycan, Agilent AdvanceBio Glycan Map).
- **Fluorescence Detector Settings:**
 - **Excitation Wavelength (λ_{ex}):** ~310-330 nm

- Emission Wavelength (λ_{em}): ~380-420 nm

Mobile Phases & Gradient:

- Mobile Phase A: 100 mM Ammonium Formate, pH 4.4[15]
- Mobile Phase B: Acetonitrile (ACN)

Time (min)	Flow Rate (mL/min)	%A	%B (ACN)
0.0	0.4	25	75
35.0	0.4	40	60
36.0	0.4	100	0
38.0	0.4	100	0
40.0	0.4	25	75
50.0	0.4	25	75

Note: This is an example gradient and must be optimized for your specific column and glycan profile.

Data and Results

Quantitative Data Summary

The following tables provide typical parameters for the key experimental stages.

Table 1: Recommended 2-AP Labeling Reaction Conditions

Parameter	Condition	Rationale / Notes
Temperature	60-90°C	Higher temperatures accelerate the reaction.[4][8]
Reaction Time	2-4 hours	Ensures complete derivatization.[4]
2-AP Concentration	≥0.25 M	A high concentration drives the reaction equilibrium forward.[4]
Reducing Agent	NaCNBH ₃ or DMAB	NaCNBH ₃ is a common choice; DMAB is a non-toxic alternative.[4][8]
pH	Acidic (Acetic Acid)	The acidic environment catalyzes the formation of the Schiff base.[4]

Table 2: Example HILIC-HPLC Parameters for 2-AP Glycan Analysis

Parameter	Specification
Column	Amide-based HILIC, 1.7-2.1 µm particle size
Column Temperature	40-60°C[15]
Flow Rate	0.4 - 0.6 mL/min
Mobile Phase A	50-100 mM Ammonium Formate, pH 4.4[15]
Mobile Phase B	100% Acetonitrile
Injection Volume	5-20 µL
FLD Excitation	320 nm
FLD Emission	400 nm

Data Interpretation

The output from the HPLC is a chromatogram showing fluorescence intensity versus retention time.

- Each peak represents a different glycan structure.
- Retention time is primarily influenced by the size and hydrophilicity of the glycan; larger and more sialylated glycans typically elute earlier (are less retained).
- The area under each peak is proportional to the relative abundance of that glycan in the mixture.
- Identification of peaks is achieved by comparing retention times to those of known standards (e.g., a dextran ladder or purified glycan standards).

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